4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]butanamide
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Overview
Description
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by an indole core, a methoxyethyl side chain, and a tetrazolyl-phenyl group, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the methoxyethyl side chain and the tetrazolyl-phenyl group. Common reagents used in these reactions include indole derivatives, alkyl halides, and tetrazole precursors. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]butanamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and tetrazole-containing molecules. Examples include:
- 4-Formyl-2-methoxyphenyl acetate
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
Uniqueness
What sets 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]butanamide apart is its unique combination of an indole core with a methoxyethyl side chain and a tetrazolyl-phenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H26N6O2 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
4-[1-(2-methoxyethyl)indol-3-yl]-N-[3-(2-methyltetrazol-5-yl)phenyl]butanamide |
InChI |
InChI=1S/C23H26N6O2/c1-28-26-23(25-27-28)17-7-5-9-19(15-17)24-22(30)12-6-8-18-16-29(13-14-31-2)21-11-4-3-10-20(18)21/h3-5,7,9-11,15-16H,6,8,12-14H2,1-2H3,(H,24,30) |
InChI Key |
NCXVHHVWSBFHCG-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)CCCC3=CN(C4=CC=CC=C43)CCOC |
Origin of Product |
United States |
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